molecular formula C6H3ClN2OS B11909356 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one

6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11909356
M. Wt: 186.62 g/mol
InChI Key: BDXLDHUGIOBMBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one (CAS 1934692-90-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for constructing diverse thieno[2,3-d]pyrimidine derivatives . The thieno[2,3-d]pyrimidine core is a recognized privileged structure in drug design, valued as a bioisostere of natural purine and quinazoline bases, which facilitates its interaction with various enzymatic targets . Its primary research value lies in the development of novel targeted therapeutic agents. Derivatives of this scaffold have demonstrated potent anti-proliferative activity in vitro against a range of human cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . Research indicates these compounds can induce apoptosis and arrest the cell cycle, making them promising leads for oncology research . The mechanism of action often involves the inhibition of critical kinase receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . By simultaneously targeting these pathways, thieno[2,3-d]pyrimidine-based compounds can disrupt both tumor cell proliferation and angiogenic signaling, offering a potential strategy to overcome drug resistance . Beyond oncology, this scaffold is also being explored in infectious disease research. Recent studies highlight its utility in designing new antibacterial hybrids that target the bacterial enzyme dihydropteroate synthase (DHPS), a component of the folate biosynthesis pathway, to combat antibiotic-resistant pathogens . This product is intended for research and laboratory use only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-4-1-3-5(10)8-2-9-6(3)11-4/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXLDHUGIOBMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Chlorothieno 2,3 D Pyrimidin 4 3h One and Its Derivatives

Strategies for the Construction of the Thieno[2,3-d]pyrimidine (B153573) Ring System

The synthesis of the core thieno[2,3-d]pyrimidine ring can be achieved through several strategic approaches, primarily involving the cyclization of appropriately substituted thiophene (B33073) precursors or the annulation of a thiophene ring onto a pre-existing pyrimidine (B1678525) moiety.

Cyclization of 2-Aminothiophene-3-carboxylate Derivatives

A prevalent and versatile method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core involves the cyclization of 2-aminothiophene-3-carboxylate derivatives. nuph.edu.uaekb.eg This approach offers the flexibility to introduce various substituents onto the thiophene ring, which are then carried into the final bicyclic system.

The general strategy involves the reaction of a 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon, which provides the remaining carbon and nitrogen atoms to form the pyrimidine ring. A common and efficient method is the condensation reaction with formamide (B127407) at elevated temperatures, which directly yields the 2- and 3-unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one. nih.govnih.govscite.aijisciences.com For instance, heating methyl 2-aminothiophene-3-carboxylate in formamide at 190°C has been shown to produce thieno[2,3-d]pyrimidin-4(3H)-one in good yield. jisciences.com Microwave irradiation has also been employed to accelerate this transformation. ekb.eg

Alternative reagents for cyclization include urea (B33335) and thiourea, which lead to the formation of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones and 2-thioxo-thieno[2,3-d]pyrimidin-4-ones, respectively, often under neat conditions at high temperatures. nih.gov The use of isocyanates and isothiocyanates provides a route to N-3 substituted derivatives. ekb.eg For example, reaction of 2-aminothiophene-3-carboxylates with ethyl isocyanate followed by base-catalyzed cyclization yields 3-ethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. ekb.eg

A one-pot synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones has been developed starting from 2H-thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-diones, which are themselves derived from 2-aminothiophene-3-carboxylic acids. nih.gov This method involves the reaction of the oxazinone with an aromatic aldehyde and a primary amine. nih.gov

Starting MaterialReagent(s)ProductReference(s)
Methyl 2-aminothiophene-3-carboxylateFormamideThieno[2,3-d]pyrimidin-4(3H)-one jisciences.com
2-Aminothiophene-3-carboxylateUreaThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione nih.gov
2-Aminothiophene-3-carboxylateThiourea2-Thioxo-thieno[2,3-d]pyrimidin-4-one nih.gov
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylatePhenyl isocyanate, then NaOEt5-Benzoyl-4-methyl-3-phenyl-thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione ekb.eg
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylatePhenyl isothiocyanate, then NaOEt5-Benzoyl-4-methyl-3-phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one ekb.eg
2H-Thieno[2,3-d] nih.govresearchgate.netoxazine-2,4(1H)-dioneAromatic aldehyde, Benzylamine2-Aryl-3-benzyl-thieno[2,3-d]pyrimidin-4(3H)-one nih.gov

Synthesis from Pyrimidine Precursors

An alternative strategy for constructing the thieno[2,3-d]pyrimidine system involves building the thiophene ring onto a pre-existing pyrimidine core. This approach is particularly useful when the desired substitution pattern on the pyrimidine ring is more readily accessible.

One notable method is the Thorpe-Ziegler cyclization. nih.gov This involves a pyrimidine derivative bearing a mercaptocarbonitrile group. Deprotonation of the sulfhydryl group, followed by intramolecular cyclization, leads to the formation of the fused thiophene ring. nih.gov

Another approach involves the cross-coupling of a halogenated pyrimidine with a suitable acetylene (B1199291) derivative, followed by an intramolecular cyclization. For example, 2,4-dimethyl-6-phenyl-thieno[2,3-d]pyrimidine was synthesized by the cross-coupling of 2,6-dimethyl-5-iodopyrimidine with phenylacetylene, catalyzed by a palladium complex, followed by cyclization of the resulting phenylethynylpyrimidine. researchgate.net

Regioselective Functionalization and Derivatization of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

Once the thieno[2,3-d]pyrimidin-4(3H)-one core is synthesized, further functionalization is often necessary to access a wider range of derivatives. Regioselective reactions are crucial for introducing substituents at specific positions of the heterocyclic scaffold.

Halogenation at Position 6 and Subsequent Transformations

The 6-position of the thieno[2,3-d]pyrimidine ring is susceptible to electrophilic substitution. Halogenation, particularly bromination, at this position provides a versatile handle for further synthetic transformations. For instance, treatment of the thieno[2,3-d]pyrimidin-4(3H)-one core with N-bromosuccinimide (NBS) can introduce a bromine atom at the 6-position.

This 6-bromo derivative is a valuable intermediate for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. jisciences.comnih.gov For example, 6-(1H-pyrrolo[2,3-b]pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized using this approach. nih.gov This strategy allows for the construction of complex molecules with potential applications in medicinal chemistry. nih.govnih.gov

Modification at the 4(3H)-one Position and N-3 Substitution

The 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one can be converted into a more reactive 4-chloro group, which serves as a key precursor for a wide range of nucleophilic substitution reactions. researchgate.netnih.gov This transformation is typically achieved by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. researchgate.netnih.govnih.gov

The resulting 4-chlorothieno[2,3-d]pyrimidine (B15048) is highly susceptible to nucleophilic attack, allowing for the introduction of various substituents at the 4-position. Reaction with different amines, including alkylamines, anilines, and piperazines, leads to the formation of a diverse library of 4-amino-substituted thieno[2,3-d]pyrimidines. nih.govnih.govnih.gov These reactions are often carried out in a suitable solvent, sometimes in the presence of a base like triethylamine (B128534) (TEA). nih.gov

The nitrogen atom at the 3-position (N-3) of the pyrimidine ring can also be functionalized. Alkylation of the thieno[2,3-d]pyrimidin-4(3H)-one core can occur at this position, particularly when the N-3 proton is acidic. journalcsij.com Furthermore, as mentioned in section 2.1.1, the use of substituted reagents like isocyanates during the cyclization step provides a direct route to N-3 substituted derivatives. ekb.eg

PrecursorReagent(s)Product TypeReference(s)
Thieno[2,3-d]pyrimidin-4(3H)-onePOCl₃4-Chlorothieno[2,3-d]pyrimidine researchgate.netnih.govnih.gov
4-Chlorothieno[2,3-d]pyrimidineVarious Amines4-Amino-thieno[2,3-d]pyrimidines nih.govnih.govnih.gov
Thieno[2,3-d]pyrimidin-4(3H)-oneAlkyl HalideN-3 Alkylated Thieno[2,3-d]pyrimidin-4(3H)-one journalcsij.com

Introduction of Diverse Chemical Moieties (e.g., heteroaryl, aryl, aliphatic)

The synthetic strategies outlined above allow for the introduction of a wide variety of chemical moieties onto the thieno[2,3-d]pyrimidine scaffold, leading to derivatives with diverse properties.

Aryl and heteroaryl groups can be introduced at the 6-position through Suzuki coupling of the corresponding 6-bromo derivative. nih.govnih.gov This has been a key strategy in the development of kinase inhibitors. nih.gov Similarly, Suzuki coupling can be performed on 4-chlorothieno[3,2-d]pyrimidines to introduce aryl groups at the 4-position. nih.gov

Aliphatic chains and various functional groups can be introduced at the 4-position by reacting 4-chlorothieno[2,3-d]pyrimidine with appropriate nucleophiles. For example, reaction with morpholine (B109124) introduces a morpholinyl moiety, a common feature in many biologically active compounds. nih.gov The synthesis of hydrazone derivatives has also been reported, starting from a hydrazide precursor attached at the N-3 position. mdpi.com

Furthermore, the 2-position of the thieno[2,3-d]pyrimidine ring can be functionalized. For instance, 2-sulfonamide-thieno[3,2-d]pyrimidinone derivatives have been synthesized using sulfonyl cyanamide (B42294) potassium salts. nih.gov

The versatility of these synthetic methodologies has enabled the creation of extensive libraries of thieno[2,3-d]pyrimidine derivatives, facilitating the exploration of their structure-activity relationships for various biological targets. nih.govnih.gov

Emerging Synthetic Approaches

The development of novel and efficient synthetic methodologies for obtaining 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives is a continuous endeavor in medicinal and materials chemistry. Modern synthetic strategies are increasingly focused on improving reaction efficiency, reducing environmental impact, and accessing diverse molecular scaffolds. This section highlights two significant emerging approaches: microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including thienopyrimidines. researchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. researchgate.netnih.gov

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the cyclization of appropriately substituted 2-aminothiophene precursors. researchgate.net Under microwave irradiation, these cyclization reactions can be completed in a matter of minutes, whereas conventional heating might require several hours. researchgate.netmdpi.com For instance, the cyclization of 2-aminothiophene-3-carboxylic acid derivatives to form the corresponding thieno[2,3-d]pyrimidin-4-one can be achieved in as little as two minutes with microwave assistance. researchgate.net Similarly, the subsequent chlorination to produce the 4-chloro derivative is also efficiently carried out under microwave conditions. researchgate.net

Several studies have demonstrated the advantages of microwave-assisted synthesis for various thienopyrimidine derivatives. For example, the reaction of 2-amino-3-cyanothiophenes with formamide or urea to yield thieno[2,3-d]pyrimidines and their 2(1H)-one analogues showed faster reaction rates and higher yields under microwave irradiation compared to conventional heating. researchgate.net In another example, the synthesis of N-(4-methoxyphenyl)-2-methyl-benzo researchgate.netresearchgate.netthieno[3,2-d]pyrimidin-4-amine was successfully achieved in good yield (78%) under microwave irradiation at 160 °C, a result not obtainable through conventional heating even after extended periods. nih.gov

The table below summarizes findings from various studies on the microwave-assisted synthesis of thienopyrimidine derivatives, highlighting the significant reduction in reaction time and improvement in yields.

PrecursorReagentsConditionsProductReaction TimeYield (%)Reference
2-Amino-3-cyanothiophenesFormamideMicrowaveThieno[2,3-d]pyrimidinesShorterHigher researchgate.net
2-Amino-3-cyanothiophenesUreaMicrowaveThieno[2,3-d]pyrimidin-2(1H)-onesShorterHigher researchgate.net
2-Aminothiophene-3-carboxylic acid derivatives-MicrowaveThieno[2,3-d]pyrimidin-4-one2 min- researchgate.net
Thieno[2,3-d]pyrimidin-4-one-Microwave4-Chlorothieno[2,3-d]pyrimidine-- researchgate.net
N,N-dimethylacetimidamide derivativesp-Anisidine, AlCl₃Microwave (400 W), 160 °CN-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amines60 min27% nih.gov
2-amino-4,1-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrileDMF-DMAMicrowaveN'-(3-cyano-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-dimethylformimidamide-95% scielo.br

Table 1: Examples of Microwave-Assisted Synthesis of Thienopyrimidine Derivatives

Green Chemistry Principles in Thienopyrimidine Synthesis

The integration of green chemistry principles into the synthesis of thienopyrimidines is a growing area of focus, aiming to minimize the environmental footprint of chemical processes. researchgate.net This approach involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.govnih.gov

A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with safer alternatives. Water, supercritical fluids, and ionic liquids are being explored as reaction media for the synthesis of heterocyclic compounds. researchgate.net For the synthesis of thienopyrimidines, the use of water or solvent-free conditions has been reported to be effective in certain reactions. For example, the Gewald reaction, a common method for synthesizing 2-aminothiophenes, can be performed in the presence of a heterogeneous catalyst at room temperature, avoiding the need for harsh conditions and toxic solvents. researchgate.net

The development of recyclable and environmentally benign catalysts is another cornerstone of green chemistry. nih.gov Heterogeneous catalysts, such as clay-supported nanoparticles, offer advantages like easy separation from the reaction mixture and the potential for reuse over multiple reaction cycles. rsc.org For instance, a nickel titanate (NiTiO₃) nanoparticle catalyst supported on montmorillonite (B579905) K30 has been successfully used for the microwave-assisted synthesis of 4-amino pyrimidine analogues, demonstrating high yields and good reusability. rsc.org The use of biomass-derived materials as catalyst supports is also a promising green approach. nih.gov

The table below provides examples of the application of green chemistry principles in the synthesis of thienopyrimidines and related heterocyclic compounds.

Green Chemistry PrincipleApplication in Thienopyrimidine/Heterocycle SynthesisExampleReference
Use of Environmentally Benign SolventsWater as a solvent for asymmetric cyclopropanation.Asymmetric cyclopropanation reactions in water using various catalysts. researchgate.net
Heterogeneous CatalysisGewald reaction for 2-aminothiophene synthesis using a heterogeneous base (K₂CO₃).Synthesis of 2-amino-3-cyanothiophenes at room temperature. researchgate.net
Recyclable CatalystsUse of a polymer-supported palladium catalyst for hydrophosphinylation.Preparation of H-phosphinic acids with a reusable catalyst. nih.gov
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction time and energy consumption.One-pot, three-component synthesis of spirooxindole derivatives in an aqueous phase. nih.gov
Use of Biomass-derived materialsKinnow peel waste as a green catalyst for ring-opening reactions.Synthesis of β-amino alcohols using a catalyst derived from fruit waste. nih.gov
Heterogeneous Nanoparticle CatalysisNiTiO₃ nanoparticles on montmorillonite K30 for pyrimidine synthesis.Microwave-assisted synthesis of 4-amino pyrimidine analogues with a recyclable catalyst. rsc.org

Table 2: Application of Green Chemistry Principles in Thienopyrimidine Synthesis

By embracing these emerging synthetic approaches, chemists can develop more sustainable and efficient routes to this compound and its derivatives, facilitating their further investigation and potential application in various scientific fields.

Structure Activity Relationship Sar and Structural Insights of 6 Chlorothieno 2,3 D Pyrimidin 4 3h One Derivatives

General Principles of Thienopyrimidine SAR

The biological activities of thienopyrimidine derivatives are highly dependent on the nature and position of various substituents on the fused ring system. tandfonline.com The thieno[2,3-d]pyrimidine (B153573) scaffold itself serves as a crucial pharmacophore, with modifications at several key positions leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govjocpr.com

The general SAR principles for thienopyrimidines indicate that the fused pyrimidine (B1678525) and thiophene (B33073) rings are essential for activity. The nitrogen atoms in the pyrimidine ring and the sulfur atom in the thiophene ring are key features that can interact with biological targets. tandfonline.com The planarity of the bicyclic system also plays a role in how these molecules fit into the binding sites of enzymes and receptors.

Influence of Substituents at Position 6 on Pharmacological Efficacy and Selectivity

The substituent at the 6-position of the thieno[2,3-d]pyrimidine ring system has a notable impact on the pharmacological properties of the resulting derivatives. The presence of a chlorine atom at this position, as in 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one, provides a reactive site for further chemical modifications, allowing for the introduction of a wide variety of functional groups. mdpi.com

For instance, in a series of thieno[2,3-d]pyrimidine derivatives synthesized for their potential anticancer activity, variations at the 6-position were found to modulate their cytotoxic effects. nih.gov While specific data on the direct influence of the 6-chloro group is part of a broader SAR study, the ability to replace this chlorine with other moieties is a key strategy in drug design. For example, replacing the chloro group with different amine-containing side chains has been shown to significantly alter the biological activity of the parent compound. nih.gov

A study on thieno[3,2-d]pyrimidine (B1254671) derivatives, an isomeric form, highlighted the importance of a phenyl group at position 6 for antimalarial activity. nih.gov This suggests that bulky and aromatic substituents at this position can be crucial for interaction with specific biological targets.

Role of Substitutions at the Pyrimidine Moiety (e.g., N-3, C-4) on Biological Activity

Substitutions at the pyrimidine portion of the thieno[2,3-d]pyrimidine scaffold, particularly at the N-3 and C-4 positions, are critical determinants of biological activity.

The C-4 position is a common site for modification. The 4-oxo group, as seen in this compound, can be converted to a 4-chloro derivative, which then serves as a versatile intermediate for introducing various substituents. mdpi.com For example, reaction of 4-chlorothienopyrimidine derivatives with amines can lead to 4-amino substituted compounds with potent biological activities. nih.gov SAR studies have shown that the nature of the substituent at the C-4 position can dramatically influence the potency and selectivity of these compounds. For instance, the introduction of different anilino groups at the C-4 position has been explored to enhance anticancer efficacy. mdpi.com

The N-3 position of the pyrimidine ring is another key site for modification. Alkylation or arylation at this position can affect the molecule's lipophilicity and its ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. In some series of thienopyrimidine derivatives, the presence of a substituent at N-3 is essential for activity. For example, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids have been synthesized and evaluated for pharmacological screening. mdpi.com

The combination of modifications at both the C-4 and N-3 positions allows for fine-tuning of the biological activity. For example, in the development of inhibitors for Helicobacter pylori, modifications of side chains at the C-4 position of the thienopyrimidine core were crucial for improving potency. nih.gov

Conformational Dynamics and Ligand-Induced Structural Changes

The conformational flexibility of the substituents on the thieno[2,3-d]pyrimidine ring system can play a significant role in their biological activity. While the core bicyclic structure is relatively rigid, the side chains attached at various positions can adopt different conformations to fit into the binding pocket of a biological target.

Computational studies, such as molecular docking and DFT (Density Functional Theory) calculations, have been employed to understand the conformational preferences of thienopyrimidine derivatives and how they interact with their targets. tandfonline.comresearchgate.net These studies can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological activity. For example, molecular docking studies of thienopyrimidine derivatives into the active site of kinases have helped to rationalize their inhibitory activity and guide the design of more potent inhibitors. rsc.org

Ligand-induced structural changes in the target protein upon binding of a thienopyrimidine derivative are also an important aspect of their mechanism of action. The binding of a ligand can induce a conformational change in the protein that either activates or inhibits its function. Understanding these changes is crucial for designing drugs with high affinity and selectivity. While specific studies on the conformational dynamics of this compound itself are not extensively detailed in the provided results, the general principles of ligand-receptor interactions apply. nih.gov

Mechanistic Elucidation of Biological Activities of 6 Chlorothieno 2,3 D Pyrimidin 4 3h One Derivatives

Antimicrobial Efficacy and Molecular Targets

Derivatives of the 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one scaffold have emerged as a promising class of antimicrobial agents. mdpi.comnih.gov Their efficacy stems from the ability to selectively inhibit essential enzymatic processes in bacteria that are distinct from those in mammals, providing a basis for therapeutic intervention. nih.govnih.gov Several specific molecular targets have been identified, highlighting the diverse mechanisms through which these compounds combat bacterial growth and survival. nih.govnih.gov

Inhibition of Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD)

A primary and well-elucidated mechanism of action for thienopyrimidinone derivatives is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). nih.govacs.org This enzyme is crucial for bacterial survival as it catalyzes a key tRNA modification, making it an ideal target for the development of novel antibiotics. nih.govresearchgate.net Researchers have synthesized and evaluated series of thienopyrimidine derivatives, demonstrating potent inhibitory activity against TrmD in various bacterial pathogens, including Pseudomonas aeruginosa and Mycobacterium tuberculosis. nih.govmdpi.com

The inhibitory potential of these compounds has been quantified through extensive structure-activity relationship (SAR) studies, which have identified the critical chemical features of the thienopyrimidinone scaffold that drive both enzymatic inhibition and antibacterial activity. acs.org

A novel and fascinating inhibitory mechanism was discovered through structural studies of TrmD from P. aeruginosa in complex with thienopyrimidinone inhibitors. nih.gov Upon binding of the inhibitor to the enzyme's active site, a significant and previously unseen conformational change is induced. This change involves the "flipping" of a key tyrosine residue. nih.govacs.org

This tyrosine-flipping mechanism dramatically restructures the active site, rendering the enzyme inaccessible to its essential cofactor, S-adenosyl-L-methionine (SAM), and likely to its tRNA substrate as well. nih.govacs.org By locking the enzyme in an inactive conformation, the inhibitor effectively shuts down its catalytic activity. This unique mechanism, observed specifically in P. aeruginosa TrmD, provides a powerful strategy for developing potent and selective antibacterial agents. nih.gov

Disruption of Bacterial Cell Division (e.g., FtsZ Polymerization)

The bacterial cytoskeletal protein FtsZ is an attractive target for new antibiotics due to its central role in bacterial cell division. patsnap.commdpi.com FtsZ polymerizes at the mid-cell to form the Z-ring, a structure that is essential for cytokinesis. patsnap.comnih.gov Inhibition of FtsZ polymerization or its associated GTPase activity disrupts the formation of this ring, leading to filamentation and eventual cell death. patsnap.comresearchgate.net

Small molecules, including various heterocyclic scaffolds, are being investigated as FtsZ inhibitors. researchgate.netfrontiersin.org These inhibitors can act through several mechanisms, such as preventing FtsZ from binding to GTP, blocking its ability to polymerize, or hyper-stabilizing the polymers to disrupt their necessary dynamics. patsnap.commdpi.com Given its proven value as a versatile pharmacophore, the thienopyrimidine scaffold is a candidate for the development of FtsZ-targeting agents, representing a key strategy in the search for novel antibacterial therapies to combat multidrug-resistant strains. patsnap.comnih.gov

Inhibition of Bacterial Respiratory Complex I (e.g., Helicobacter pylori NuoB-NuoD)

Derivatives of thienopyrimidine have been identified as potent and selective inhibitors of the bacterial respiratory complex I (NADH:quinone oxidoreductase) in Helicobacter pylori. nih.gov This enzyme is uniquely essential for ATP synthesis and respiration in H. pylori, but not for most other bacteria, making it an excellent target for developing narrow-spectrum antibiotics that would minimize disruption to the healthy gut microbiome. nih.govnih.gov

Mode-of-action studies have pinpointed the specific targets as the NuoB and NuoD subunits of the complex I enzyme. nih.govuniprot.org Thienopyrimidine compounds identified from high-throughput screening were optimized to enhance their potency against H. pylori. These lead compounds act at the binding interface of the NuoB-NuoD subunits, disrupting the electron transport chain. nih.gov This targeted inhibition of a pathway essential for H. pylori survival offers a promising therapeutic strategy for treating infections caused by this high-priority pathogen. nih.gov

Interference with DNA Synthesis in Microorganisms

Interfering with the synthesis of nucleic acids is a fundamental antimicrobial strategy. Some thienopyrimidine derivatives have shown activity against enzymes involved in these processes. For instance, certain thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized and identified as inhibitors of the reverse transcriptase (RT) of the Human Immunodeficiency Virus (HIV). nih.gov The RT enzyme is responsible for synthesizing DNA from the viral RNA template. The proposed mechanism of inhibition involves the chelation of two essential magnesium ions within the RNase H active site of the reverse transcriptase, thereby blocking its function. nih.gov While this specific example targets a viral enzyme, it demonstrates the potential of the thienopyrimidine scaffold to interfere with fundamental processes of nucleic acid synthesis.

Anticancer Potential and Cellular Signaling Pathways

The thienopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against a variety of cancer cell lines. nih.govbohrium.com These compounds are recognized as bioisosteres of purines and quinazolines, allowing them to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net The anticancer activity of these derivatives is often mediated through the inhibition of key cellular signaling pathways that control cell proliferation, survival, and angiogenesis. researchgate.netnih.gov

Research has shown that specific substitutions on the thieno[2,3-d]pyrimidin-4(3H)-one core can lead to potent and selective anticancer agents. For example, some 2,3-disubstituted derivatives exhibit strong antiproliferative effects against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.gov One such compound, with a 4-hydroxylbenzyl substitution, was found to be particularly effective against A549 cells, inducing apoptosis and inhibiting colony formation. nih.gov Similarly, studies on 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one showed potent cytotoxic activity across numerous cancer cell lines, with particular sensitivity noted in a melanoma cell line. mdpi.comnih.gov

The following table summarizes the cytotoxic activity of selected thienopyrimidine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 15 (a 2,3-disubstituted derivative)A549 (Non-small cell lung cancer)0.94 nih.gov
Compound 19 (a 2,3-disubstituted derivative)MCF-7 (Breast cancer)<10 nih.gov
Compound 9a (a PI3Kα inhibitor)MCF-7 (Breast cancer)9.80 ± 0.93 mdpi.com
Compound 9a (a PI3Kα inhibitor)A549 (Non-small cell lung cancer)11.30 ± 1.19 mdpi.com
Compound 6b (a VEGFR-2 inhibitor)MDA-231 (Breast cancer)5.91 researchgate.net
Compound 6b (a VEGFR-2 inhibitor)MCF-7 (Breast cancer)7.16 researchgate.net
Compound 5 (a thieno[2,3-d]pyrimidine derivative)HepG-2 (Hepatocellular carcinoma)5.3 ± 1.6 nih.gov
Compound 8 (a thieno[2,3-d]pyrimidine derivative)HepG-2 (Hepatocellular carcinoma)3.3 ± 0.90 nih.gov
Compound 14 (a thieno[2,3-d]pyrimidine derivative)MCF-7 (Breast cancer)3.25 µg/ml ekb.eg

The anticancer effects of these compounds are linked to the modulation of several critical signaling pathways:

PI3K-Akt-mTOR Pathway: The PI3K/mTOR signaling pathway is central to cell growth and survival and is frequently overactivated in cancer. Thienopyrimidine derivatives have been designed as potent inhibitors of this pathway. mdpi.com For instance, the compound GDC-0941, which features a thienopyrimidine core, is a well-known PI3K inhibitor. Subsequent research has led to the development of derivatives that show significant inhibitory activity against PI3Kα kinase, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. Thienopyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase. researchgate.net Some compounds show inhibitory activity comparable to or better than existing drugs like sorafenib, effectively blocking the signaling that leads to new blood vessel formation. These inhibitors have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival and is often constitutively active in many cancers. A series of thienopyrimidine derivatives has been synthesized that potently inhibits STAT3 expression and phosphorylation induced by Interleukin-6 (IL-6). nih.gov These compounds were shown to suppress the phosphorylation of both STAT3 and ERK1/2, key downstream effectors of IL-6 signaling, with IC50 values as low as 0.32 μM. nih.gov

Sirtuin Inhibition: Sirtuins (SIRTs) are a class of histone deacetylase enzymes that regulate cellular processes including metabolism, DNA repair, and inflammation, and are implicated in cancer. Thieno[3,2-d]pyrimidine-6-carboxamides have been identified as potent inhibitors of SIRT1, SIRT2, and SIRT3. acs.org These compounds represent a novel class of sirtuin inhibitors with potential applications in cancer therapy.

Kinase Inhibition Profiles

Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated inhibitory activity against a diverse array of protein kinases. By modifying substituents at various positions on the core structure, researchers have developed compounds with high potency and selectivity for specific kinase targets. This targeted inhibition disrupts aberrant signaling pathways that are hallmarks of various pathologies.

Sirtuin-2 (SIRT2) Selective Inhibition

Sirtuin-2 (SIRT2), a member of the NAD+-dependent deacetylase family, is involved in numerous pathophysiological processes, including cell cycle regulation, making it a compelling therapeutic target. nih.govresearchgate.net Thienopyrimidinone-based compounds have emerged as a novel class of potent and selective SIRT2 inhibitors. scilit.comnih.govnih.gov An extensive structure-activity relationship (SAR) study of this chemical series has identified key pharmacophoric elements that determine their inhibitory activity. scilit.com

Researchers have synthesized and evaluated a broad range of analogues with varied substituents at the N-3 and N-7' positions. nih.gov The inhibitory activity was assessed using a validated assay with a fluorogenic peptide substrate derived from p53. nih.govresearchgate.net Several derivatives exhibited submicromolar SIRT2 inhibitory activity and maintained excellent selectivity (over 100-fold) against other sirtuin isoforms like SIRT1 and SIRT3. nih.gov A co-crystal structure of a lead compound bound to SIRT2 revealed that these inhibitors induce the formation of a selectivity pocket, providing a structural basis for their mechanism of action and guiding further refinement. nih.govscilit.com

Table 1: SIRT2 Inhibition by Thienopyrimidinone Derivatives

Compound N-3 Substituent N-7' Substituent SIRT2 IC₅₀ (μM) SIRT2 Inhibition @ 10 μM (%)
9d 2-Naphthylmethyl 2-Naphthyl 5.45 -
14g 4-Methoxybenzyl 4-Fluorobenzyl - 67%
18h 4-Methoxybenzyl 3-Methoxybenzyl - 71%
19a 2-Naphthylmethyl 2-Naphthylmethyl 1.45 -
24f Benzyl 4-Fluorobenzyl - 79%
45f Benzyl 4-Trifluoromethylbenzyl - 70%

Data sourced from J Med Chem (2017). researchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. jmb.or.krbldpharm.com Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a key strategy in cancer therapy. jmb.or.kr A series of novel thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. jmb.or.krmdpi.com

These compounds were developed based on the structural requirements of known type II VEGFR-2 inhibitors. jmb.or.kr Several derivatives demonstrated highly potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC₅₀ values reaching the nanomolar range. jmb.or.kr The most active compounds from this series effectively inhibited the proliferation of human umbilical vein endothelial cells (HUVEC) and demonstrated significant anti-angiogenic and antitumor activity in preclinical models. jmb.or.kr

Table 2: VEGFR-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound Structure Detail VEGFR-2 IC₅₀ (nM)
21b Thieno[2,3-d]pyrimidine derivative 33.4
21c Thieno[2,3-d]pyrimidine derivative 47.0
21e Thieno[2,3-d]pyrimidine derivative 21.0

Data sourced from Scientific Reports (2016). jmb.or.kr

Mitogen-Activated Protein Kinase (MNK) Inhibition

The Mitogen-Activated Protein Kinase (MAPK)-interacting kinases 1 and 2 (MNK1 and MNK2) are downstream effectors in the MAPK signaling pathway and play a crucial role in promoting tumorigenesis by phosphorylating the eukaryotic initiation factor 4E (eIF4E). nih.gov Inhibition of MNK activity can disrupt cap-dependent mRNA translation, a process often dysregulated in cancer. A series of 4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine derivatives were designed and synthesized as selective MNK inhibitors. nih.gov

Evaluation of these compounds revealed several active MNK inhibitors. One particular compound, MNK-7g, was identified as a potent inhibitor of MNK1 and was even more potent against MNK2. nih.gov This compound was shown to inhibit cell migration without affecting other signaling pathways or cell viability, making it a promising lead for the development of novel anticancer agents. nih.gov

Table 3: MNK Inhibition by a Thieno[2,3-d]pyrimidine Derivative

Compound Target Potency
MNK-7g MNK1 Potent
MNK2 Substantially more potent than against MNK1

Data sourced from European Journal of Medicinal Chemistry (2019). nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in a wide range of cancers, where it promotes cell proliferation and survival. Targeting the STAT3 signaling pathway is therefore a promising strategy for cancer therapy. A series of thienopyrimidine compounds have been synthesized and identified as potent inhibitors of STAT3 activation. researchgate.netnih.gov

These derivatives were tested for their ability to inhibit STAT3 expression induced by Interleukin-6 (IL-6) in Hep3B cells. nih.gov The compounds potently inhibited STAT3-dependent promoter activity in a dose-dependent manner, with some derivatives achieving IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov The most effective compounds significantly suppressed the phosphorylation of STAT3. researchgate.netnih.gov Furthermore, researchers have developed thieno[2,3-d]pyrimidine derivatives that act as dual inhibitors of both EGFR and STAT3, a strategy designed to overcome resistance to therapies that target only EGFR. nih.gov

Table 4: STAT3 Inhibition by Thienopyrimidine Derivatives

Compound Scaffold STAT3 IC₅₀ (μM)
6Aa Thieno[2,3-d]pyrimidine 5.73
6Ab Thieno[2,3-d]pyrimidine 0.65
6Ba Thieno[3,2-d]pyrimidine (B1254671) 3.61
6Bb Thieno[3,2-d]pyrimidine 0.68
6Bc Thieno[3,2-d]pyrimidine 0.32
5j Thieno[2,3-d]pyrimidine 0.00552 (5.52 nM)
5k Thieno[2,3-d]pyrimidine 0.00334 (3.34 nM)

Data for 6Aa-6Bc sourced from J Microbiol Biotechnol (2019). nih.gov Data for 5j and 5k sourced from a 2024 study on dual EGFR/STAT3 inhibitors. nih.gov

Phosphoinositide 3-kinase (PI3K) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, survival, and proliferation and is one of the most frequently activated pathways in human cancer. This makes PI3K a critical target for the development of anticancer drugs. nih.govscilit.com A novel series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as PI3K inhibitors based on the pharmacophoric features of other known inhibitors. nih.gov

These compounds were evaluated for their enzymatic activity against different PI3K isoforms. nih.gov While many compounds showed moderate activity, one derivative, compound VIb, exhibited significant inhibitory activity against PI3Kβ and PI3Kγ. nih.gov This compound also showed good cytotoxic activity across numerous cancer cell lines, particularly those known to have overexpressed PI3K, identifying it as a valuable lead for further optimization. nih.govscilit.com

Table 5: PI3K Inhibition by Thieno[2,3-d]pyrimidine Derivatives

Compound % Inhibition on PI3Kβ % Inhibition on PI3Kγ
VIb 72% 84%
VIc 50% -
IIIk - 48%

Data sourced from Journal of Enzyme Inhibition and Medicinal Chemistry (2022). nih.gov

Thymidylate Synthase and Dihydrofolate Reductase Inhibition

Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are two essential enzymes in the folate metabolic pathway, which is responsible for the synthesis of nucleotide precursors required for DNA replication and repair. Dual inhibition of both TS and DHFR can lead to "thymineless death" in cancer cells, making this an effective anticancer strategy. mdpi.com A series of 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of human TS and DHFR. mdpi.com

One classical analogue, which includes an L-glutamic acid moiety, proved to be the most potent dual inhibitor of both human TS and human DHFR identified to date within this class. mdpi.com Several nonclassical analogues also demonstrated potent dual inhibitory activities. mdpi.com These findings indicate that the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold is highly suitable for developing potent dual inhibitors of these key enzymes. jmb.or.krmdpi.com

Table 6: Dual TS and DHFR Inhibition by a Thieno[2,3-d]pyrimidine Derivative

Compound Target IC₅₀ (nM)
4 (Classical Analogue) Human TS 40
Human DHFR 20
7 (Nonclassical Analogue) Human TS & DHFR Potent dual inhibitor

Data sourced from a 2011 study on dual TS/DHFR inhibitors. mdpi.com

NEK7 Protein Inhibition

NIMA-related kinase 7 (NEK7) is a crucial component in the activation of the NLRP3 inflammasome, a multiprotein complex involved in inflammatory responses. nih.gov The interaction between NEK7 and the LRR domain of NLRP3 is a critical step for inflammasome assembly and subsequent inflammatory signaling. nih.gov Consequently, inhibiting NEK7 presents a promising therapeutic strategy for inflammasome-related diseases. nih.gov

While direct studies on this compound derivatives as NEK7 inhibitors are not extensively documented, research into the broader class of thienopyrimidines has shown potential. Specifically, studies on 2,7-substituted thieno[3,2-d]pyrimidine derivatives, an isomeric form of the thieno[2,3-d]pyrimidine core, have identified their potential as NEK7 inhibitors. nih.gov Biochemical kinome profiling of these compounds led to the discovery of derivatives that could inhibit NEK7, thereby blocking the NLRP3 inflammasome activation. nih.gov One such derivative, SLC3037, was found to inhibit the inflammasome activated by various stimuli by blocking the binding of NEK7 to NLRP3. nih.gov This highlights the potential of the thienopyrimidine scaffold in developing NEK7 inhibitors, although further research is needed to specifically elucidate the activity of this compound derivatives.

Induction of Apoptotic Pathways

A key mechanism through which thieno[2,3-d]pyrimidin-4(3H)-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research on a series of newly synthesized 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones demonstrated significant pro-apoptotic activity in human non-small cell lung cancer (A549) cells. nih.gov

One of the most potent compounds, designated as compound 15, exhibited a strong anti-proliferative effect with an IC50 value of 0.94 μM against A549 cells. nih.gov The induction of apoptosis by this compound was confirmed through several experimental approaches. Hoechst 33258 staining revealed characteristic morphological changes of apoptosis in A549 cells treated with compound 15, such as chromatin condensation and nuclear fragmentation. nih.gov Furthermore, treatment with compound 15 led to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

The study also investigated the effect of compound 15 on the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. The results showed a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

CompoundCell LineIC50 (μM)Apoptotic Effects
Compound 15A5490.94Induction of chromatin condensation, activation of caspase-3, decreased Bcl-2 expression, increased Bax expression. nih.gov

Antiviral Mechanisms

The thieno[2,3-d]pyrimidine scaffold has also been investigated for its potential antiviral activities, particularly against the Human Immunodeficiency Virus-1 (HIV-1).

HIV-1 Integrase (IN) Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This makes it an attractive target for the development of antiretroviral drugs. While direct evidence for this compound derivatives as HIV-1 integrase inhibitors is limited, the broader class of pyrimidinone derivatives has shown promise.

Research into novel β-diketo derivatives that incorporate an N-methylpyrimidone moiety has led to the identification of potent HIV-1 integrase inhibitors. nih.gov These compounds were designed to chelate the magnesium ions in the active site of the enzyme, a common mechanism for integrase inhibitors. Docking studies have helped to rationalize the structure-activity relationship of these derivatives. nih.gov Although these studies did not specifically investigate the thieno[2,3-d]pyrimidine scaffold, the findings suggest that the pyrimidinone core is a viable pharmacophore for targeting HIV-1 integrase.

Interference with Viral Replication and Enzyme Function

In addition to integrase inhibition, derivatives of the related thieno[3,2-d]pyrimidine scaffold have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. acs.org Reverse transcriptase is another essential enzyme for HIV-1 replication, responsible for converting the viral RNA into DNA.

A series of novel amino acid-substituted thieno[3,2-d]pyrimidine derivatives were designed and synthesized, targeting the solvent-exposed region of the NNRTI-binding pocket. acs.org Several of these compounds exhibited potent inhibitory activity against wild-type HIV-1 reverse transcriptase, with IC50 values in the low micromolar range. acs.org This demonstrates that the thienopyrimidine scaffold can effectively interfere with the function of key viral enzymes, thereby inhibiting viral replication.

Compound ClassViral TargetMechanism of Action
N-Methylpyrimidone derivativesHIV-1 IntegraseInhibition of the strand transfer process. nih.gov
Thieno[3,2-d]pyrimidine derivativesHIV-1 Reverse TranscriptaseNon-nucleoside inhibition of the enzyme. acs.org

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives is an emerging area of research.

IL-6 Inhibition

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation and immunity. Dysregulated IL-6 production is implicated in the pathogenesis of various inflammatory diseases. To date, there is a lack of direct scientific evidence specifically demonstrating the inhibition of IL-6 by this compound derivatives. Further investigation is required to determine if this class of compounds possesses immunomodulatory effects through the IL-6 signaling pathway.

Antiprotozoal Activities

Thieno[2,3-d]pyrimidine derivatives have demonstrated notable efficacy against certain protozoan parasites, highlighting their potential as a scaffold for novel antiprotozoal agents.

While direct studies on this compound derivatives and their specific inhibition of Coenzyme A (CoA) synthesis in protozoa are not extensively detailed in the provided search results, the broader class of pyrimidine (B1678525) analogues has been investigated for such properties. For instance, analogues of trimethoprim, which shares a pyrimidine core, have been synthesized and evaluated as inhibitors of dihydrofolate reductase (DHFR) in Pneumocystis carinii and Toxoplasma gondii. nih.gov DHFR is a critical enzyme in the folate biosynthesis pathway, which is indirectly linked to CoA metabolism through the requirement of folate-derived cofactors for the synthesis of pantothenate, a precursor to CoA. The inhibition of DHFR by these pyrimidine derivatives suggests a potential mechanism for their antiprotozoal activity. nih.gov

Specifically, (R,S)-2,4-diamino-5-[(3,4,5-trimethoxyphenyl)alkyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidines were synthesized and tested as inhibitors of DHFR from P. carinii and T. gondii. nih.gov The inhibitory activity was found to be dependent on the length of the alkyl bridge connecting the cyclopenta[d]pyrimidine and trimethoxyphenyl moieties. nih.gov

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Analogues

CompoundAlkyl Bridge LengthP. carinii DHFR IC50 (µM)T. gondii DHFR IC50 (µM)
Trimethoprim (TMP)-122.7
15a1 carbon>3221
15b2 carbons1.80.14
15c3 carbons1.30.14

Data sourced from a study on 2,4-diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidine analogues. nih.gov

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been identified as a promising starting point for the development of inhibitors against the pathogenic bacterium Clostridium difficile. acs.org An initial screening of a compound library identified 2-methyl-8-nitroquinazolin-4(3H)-one with moderate activity. acs.org Optimization of this hit led to the development of 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, which exhibited improved potency and selectivity against C. difficile over commensal gut bacteria. acs.org

Further structure-activity relationship (SAR) studies involving modifications at various positions of the thienopyrimidine core resulted in a library of over 50 compounds with a wide range of potencies against clinical isolates of C. difficile. acs.org One of the most promising leads identified was compound 8f , with a minimum inhibitory concentration (MIC) of 3/6 μM. acs.org Other research has also focused on developing agents that selectively target C. difficile, which would be a significant advancement over current broad-spectrum antibiotics that disrupt the natural gut microbiota. aston.ac.uk

Table 2: In Vitro Activity of Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives against Clostridium difficile

CompoundPotency (MIC)Selectivity
2-methyl-8-nitroquinazolin-4(3H)-one312/156 μMModerate
2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)19/38 μMImproved
Compound 8f3/6 μMPromising

Data from a study on the chemical space exploration of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold. acs.org

Other Investigated Biological Activities

Beyond their antiprotozoal properties, derivatives of this compound have been explored for a variety of other biological effects.

Research into thienopyrimidine derivatives has revealed their potential as both antiallergic and antidepressant agents. A series of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives were synthesized and evaluated for their antidepressant activity. nih.gov The most active compound, 5-(2,4-dichlorobenzyloxy)tetrazolo[1,5-c] thieno[2,3-e]pyrimidine, demonstrated a significant decrease in immobility time in forced swimming tests without affecting locomotor activity, suggesting a true antidepressant-like effect. nih.gov Another study focused on 4-phenyl-2-thioxo-benzo acs.orggoogle.comthieno[2,3-d]pyrimidine derivatives and also reported antidepressant activity. ull.es

Inspired by the thrombolytic action of thienopyridines like ticlopidine (B1205844) and clopidogrel (B1663587), researchers have synthesized and investigated new benzothienopyrimidinone derivatives for enhanced thrombolytic potency. nih.govjpp.krakow.pl These compounds were designed with the hypothesis that the presence of a pyrimidine ring and an additional fused ring would lead to greater effects. nih.gov Pharmacological assays in rats demonstrated that several of these new derivatives were significantly more potent thrombolytic agents than the reference drugs. nih.govjpp.krakow.pl The effective dose to produce 30% of maximum thrombolysis (ED30) for the most active compounds was in the range of 8 to 170 µg/kg, compared to 16,000 to 20,000 µg/kg for clopidogrel and ticlopidine, respectively. nih.govjpp.krakow.pl This indicates an intensity of action that is several orders of magnitude higher. nih.gov

Table 3: Thrombolytic Activity of Benzothienopyrimidinone Derivatives

Compound ClassED30 Range (µg/kg)
Benzothienopyrimidinone Derivatives8 - 170
Clopidogrel16,000
Ticlopidine20,000

ED30 represents the effective dose for 30% maximum thrombolysis. Data from studies on new thienopyrimidinone derivatives. nih.govjpp.krakow.pl

Thieno[2,3-d]pyrimidin-4-one derivatives have been investigated as modulators of various receptors, including the G protein-coupled receptor 55 (GPR55) and the N-methyl-D-aspartate (NMDA) receptor.

GPR55 Receptor: GPR55 has been identified as a putative cannabinoid receptor. nih.gov While direct modulation by this compound derivatives is not specified, the broader class of compounds that interact with GPR55 includes various synthetic ligands. nih.govnih.gov

NMDA Receptor: Thienopyrimidinone derivatives have been disclosed as modulators of the NMDA receptor, which is implicated in various neuropsychiatric disorders. google.com Specifically, thieno[2,3-d]pyrimidin-4-one derivatives are being explored for the treatment of conditions like schizophrenia and major depressive disorder. google.com Research has led to the development of positive allosteric modulators (PAMs) of the NMDA receptor with a bias for GluN2B/C/D subunits. acs.org The dysfunction of NMDA receptor-mediated neurotransmission is a key factor in several nervous system diseases. google.com

Antioxidant Mechanisms

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives are a significant area of research, primarily due to the role of oxidative stress in a multitude of pathological conditions, including cancer and neurodegenerative diseases. ekb.egnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to neutralize them. Antioxidants mitigate the damaging effects of these free radicals. nih.govmedcraveonline.com Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated notable antioxidant potential through various mechanisms, which have been elucidated by both theoretical and experimental studies. nih.govfrontiersin.org

The primary mechanisms by which these compounds exert their antioxidant effects involve neutralizing free radicals. Computational studies using Density Functional Theory (DFT) have been instrumental in predicting the most probable pathways. nih.govfrontiersin.org Three principal mechanisms are considered: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The prevalence of a particular mechanism is influenced by factors such as the chemical environment (e.g., solvent polarity) and the specific substituents on the thienopyrimidine core. nih.gov

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to a free radical, effectively neutralizing it. The SET-PT mechanism is a two-step process that begins with the transfer of a single electron from the antioxidant to the radical, followed by the transfer of a proton. Conversely, the SPLET mechanism, also a two-step process, starts with the loss of a proton from the antioxidant, followed by an electron transfer. nih.govfrontiersin.org Thermodynamic parameters such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE) are calculated to determine the most energetically favorable pathway. For many thieno[2,3-d]pyrimidine derivatives, theoretical calculations suggest that the SPLET mechanism is often favored in polar environments. nih.gov

MechanismDescriptionKey Thermodynamic Parameter
Hydrogen Atom Transfer (HAT)A direct transfer of a hydrogen atom (H•) from the antioxidant to a free radical. It is a one-step process.Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT)A two-step process involving the transfer of an electron to form a radical cation, followed by deprotonation.Ionization Potential (IP)
Sequential Proton Loss Electron Transfer (SPLET)A two-step process initiated by the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron.Proton Dissociation Enthalpy (PDE)

Detailed Research Findings

Experimental validation of the antioxidant activity of this compound derivatives and related compounds is commonly performed using in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method. medcraveonline.comresearchgate.net In this test, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. medcraveonline.com The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method that relies on a similar principle of radical scavenging. nih.gov

Research has shown that the specific molecular structure of these derivatives significantly influences their antioxidant capacity. A study on new cycloheptathiophene/thienopyrimidine derivatives found that six of the fifteen synthesized compounds exhibited more potent free radical scavenging activity in the DPPH assay than the standard antioxidant, Ascorbic acid. ekb.eg Another computational study on 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives corroborated these findings, indicating that the presence of electron-donating groups on the phenyl rings attached to the core structure enhances their antioxidant effectiveness. nih.govfrontiersin.org

The following table summarizes findings from studies evaluating the antioxidant activity of various thieno[2,3-d]pyrimidine derivatives. IC₅₀ values represent the concentration of the compound required to scavenge 50% of the radicals, with lower values indicating higher antioxidant potency.

Compound SeriesAssay MethodKey FindingReference
Cycloheptathiophene/thienopyrimidine derivativesDPPH Radical ScavengingSix out of fifteen compounds showed more significant antioxidant activity than the reference standard (Ascorbic acid). ekb.eg
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine derivativesDPPH, H₂O₂, NO ScavengingCompounds with electron-donating groups (e.g., difluoro, fluoro) on the phenyl rings showed enhanced radical scavenging compared to ascorbic acid. nih.govresearchgate.net
7-Thio derivatives of 6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dioneFe²⁺-dependent adrenaline oxidationAntiradical activity was found to be significantly dependent on the structure of the substituent in the thioether fragment. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesDPPH and ABTS Radical ScavengingTested compounds showed positive antiradical activity, with the most active compound showing 68% of the activity of the standard TBHQ. researchgate.net

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

The precise structure of 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular framework, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the proton signals provide detailed information about their chemical environment and neighboring protons. For the thieno[2,3-d]pyrimidine (B153573) core, the protons on the pyrimidine (B1678525) and thiophene (B33073) rings would appear at characteristic chemical shifts. The proton at position 2 of the pyrimidine ring, for instance, is expected to resonate at a downfield region due to the influence of the adjacent nitrogen atoms. The proton on the thiophene ring at position 5 would also have a distinct chemical shift, influenced by the adjacent sulfur atom and the chloro-substituent at position 6.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronegativity of the atoms attached to them. For example, the carbonyl carbon (C4) of the pyrimidinone ring is expected to have a chemical shift in the downfield region, typically around 160-180 ppm. The carbons of the thiophene and pyrimidine rings will also have characteristic chemical shifts that help in the complete assignment of the carbon framework. While specific experimental data for this compound is not widely published, data for related derivatives such as 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can provide insight into the expected spectral features. ijper.org

Table 1: Representative NMR Data for a Related Thieno[2,3-d]pyrimidine Derivative

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one2.30 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 8.05 (s, 1H, pyrimidine-H), 12.10 (br s, 1H, NH)13.5, 14.2, 118.9, 125.4, 131.8, 145.6, 158.2, 160.5 ijper.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy. While specific data for the title compound is scarce in readily available literature, analysis of related structures such as 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones shows characteristic fragmentation patterns. researchgate.net

Table 2: Predicted Mass Spectrometric Data for this compound

Ion Predicted m/z Notes
[M]⁺200.96Corresponding to C₆H₃³⁵ClN₂OS
[M+2]⁺202.96Corresponding to C₆H₃³⁷ClN₂OS

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond of the pyrimidinone ring, the C=O (carbonyl) group, C=N and C=C bonds of the heterocyclic rings, and the C-Cl bond. The N-H stretching vibration typically appears as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong and sharp peak usually found in the range of 1650-1700 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3200-3400Stretching
C=O1650-1700Stretching
C=N, C=C1500-1650Stretching
C-Cl600-800Stretching

UV Spectrometry for Binding Mode Analysis

UV-Visible (UV-Vis) spectroscopy can be employed to study the interactions between a molecule and a biological target, such as a protein or nucleic acid. When a small molecule like this compound binds to a macromolecule, changes in its electronic environment can lead to shifts in its UV-Vis absorption spectrum. These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, can provide evidence of binding and offer insights into the nature of the interaction. For instance, the binding of thienopyrimidine derivatives to a target protein can be monitored by titrating the protein with the compound and observing the changes in the UV-Vis spectrum. This technique is particularly useful for determining binding constants and stoichiometry of the interaction. While specific UV-Vis binding studies for this compound are not extensively documented, the general methodology is widely applied in the study of ligand-protein interactions. The UV-Vis profile of plant extracts containing various phytochemicals, for example, reveals absorption bands that indicate the presence of compounds with aromatic rings and conjugated systems, similar to the thienopyrimidine core. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly molecular docking, play a vital role in modern drug discovery by providing insights into the potential interactions between a ligand and its biological target at a molecular level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode and affinity of a potential drug candidate. For this compound and its derivatives, molecular docking studies can be performed to predict their interactions with the active sites of various enzymes or receptors implicated in disease.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a protein databank. The structure of the ligand, in this case, this compound, is generated and optimized using computational chemistry software. Docking algorithms then systematically explore different conformations and orientations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity for each pose.

Studies on related pyrimidine and thienopyrimidine derivatives have demonstrated the utility of molecular docking in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site of target proteins. For example, docking studies of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have revealed important hydrogen bonding interactions with key residues like LYS33 and THR14. nih.gov Similarly, docking of thienopyridine derivatives into the active site of E. coli DNA gyrase has provided insights into their antibacterial mechanism. nih.gov These studies highlight the potential of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold to form favorable interactions with various biological targets. The chloro-substituent at the 6-position can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Table 4: Common Intermolecular Interactions in Ligand-Target Binding

Interaction Type Description
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Pi-Pi StackingAttractive, noncovalent interactions between aromatic rings.
Halogen BondingA noncovalent interaction between a halogen atom and a Lewis base.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic behavior of thieno[2,3-d]pyrimidine derivatives and their interactions with biological targets. For instance, MD simulations, followed by Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, have been used to estimate the binding free energy of these compounds within the active sites of proteins. ekb.eg These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the stability of the ligand-protein complex. ekb.eg

A study on a series of thieno[2,3-d]pyrimidine derivatives targeting cancer cell lines demonstrated a correlation between the calculated MM-GBSA values and the experimentally observed cytotoxic effects. ekb.eg Specifically, a derivative showcasing a high MM-GBSA value of -20.38 also exhibited the most potent cytotoxic activity, underscoring the predictive power of such simulations. ekb.eg

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For thieno[2,3-d]pyrimidine derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d) or 6-31+G(d), have been employed to optimize molecular geometries and calculate electronic properties. researchgate.netmdpi.com These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which are often found to be in good agreement with experimental data from X-ray crystallography. researchgate.net

Table 1: Selected DFT-Calculated Parameters for Thieno[2,3-d]pyrimidine Derivatives

ParameterMethodBasis SetApplicationReference
Optimized GeometryB3LYP6-31G(d), 6-31+G(d)Comparison with experimental X-ray data researchgate.net
HOMO-LUMO EnergiesB3LYP6-31+G(d,p)Analysis of chemical reactivity and stability ijcce.ac.ir
Molecular Electrostatic PotentialDFTNot SpecifiedIdentification of electrophilic and nucleophilic sites scielo.org.mx
Natural Bond Orbital AnalysisNBO 3.1B3LYP/6-31G(d,p)Study of intramolecular stabilizing interactions mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com The underlying principle is that the structural properties of a molecule determine its activity. mst.dk QSAR models are developed by correlating various molecular descriptors (physicochemical, topological, electronic, etc.) with the observed biological activity. nih.govyoutube.com

These models serve several purposes in drug discovery:

Predicting the activity of new compounds: Once a reliable QSAR model is established, it can be used to predict the biological activity of newly designed molecules before they are synthesized, saving time and resources. nih.govyoutube.com

Understanding the mechanism of action: QSAR can help identify the key structural features that are important for a compound's activity. nih.gov

Guiding lead optimization: By understanding the structure-activity relationships, chemists can make more informed decisions on how to modify a lead compound to improve its potency and other properties.

Different types of QSAR models exist, ranging from 2D-QSAR, which considers the 2D structure of molecules, to 3D-QSAR, which takes into account the 3D conformation. nih.gov For thieno[2,3-d]pyrimidine derivatives, QSAR studies have been used to develop predictive models for various biological activities, including antimicrobial and anticancer effects. mdpi.commdpi.com These models often incorporate descriptors derived from DFT calculations to enhance their predictive power. mdpi.com

Table 2: Common Descriptors Used in QSAR Studies of Thienopyrimidine Derivatives

Descriptor TypeExamplesApplicationReference
TopologicalMolecular connectivity indicesCorrelating structure with antimicrobial activity mdpi.comnih.gov
ElectronicHOMO/LUMO energies, Dipole momentRelating electronic properties to biological effects ijcce.ac.iryoutube.com
PhysicochemicalLogP, Polarizability, van der Waals propertiesModeling antifungal and antibiotic properties mdpi.com
StericMolecular refractivityDescribing the influence of molecular size and shape nih.gov

Challenges and Future Perspectives in 6 Chlorothieno 2,3 D Pyrimidin 4 3h One Research

Strategies for Overcoming Synthetic Complexities

The synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives, including those originating from 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one, often involves multi-step reaction sequences. nih.govresearchgate.net A common synthetic pathway involves the Gewald reaction to form the initial thiophene (B33073) ring, followed by cyclization to construct the pyrimidine (B1678525) portion. nih.gov Subsequent modifications, such as chlorination using reagents like phosphorus oxychloride (POCl₃), introduce further complexity and the potential for side reactions. nih.gov

One significant challenge lies in achieving regioselectivity during substitution reactions, especially on precursors with multiple reactive sites, such as 6-bromo-4-chlorothieno[2,3-d]pyrimidine. researchgate.net Research has shown that the choice of catalyst and reaction conditions can influence the preference for substitution at the C-6 position over the C-4 position, but achieving perfect selectivity remains a difficult task. researchgate.net

A frequently encountered issue in the synthesis and modification of thienopyrimidinones is dimerization, particularly under basic conditions. researchgate.net This unwanted side reaction consumes the starting material and complicates the purification of the desired product. Several strategies have been developed to mitigate this problem:

Inert Atmosphere: Performing reactions under a nitrogen or argon atmosphere helps to prevent oxidation-induced dimerization, especially when working with thiolate nucleophiles which can be oxidized by trace oxygen. researchgate.net

Stoichiometric Control and Reagent Addition: Careful control of stoichiometry, along with the slow, controlled addition of reagents, can minimize the concentration of reactive intermediates at any given time, thus reducing the likelihood of dimerization. researchgate.net

Reaction Conditions: The use of weaker bases and lower reaction temperatures can also help to suppress unwanted side reactions. researchgate.net

Complexation: Forming a soluble coordination complex of the thienopyrimidinone with a metal salt can effectively prevent dimerization by blocking the sites involved in the side reaction. researchgate.net

Optimization for Enhanced Selectivity and Potency

A primary goal in medicinal chemistry is the optimization of lead compounds to enhance their potency against a specific biological target while improving selectivity to minimize off-target effects. For derivatives of this compound, this is achieved through detailed structure-activity relationship (SAR) studies. nih.govresearchgate.net

SAR studies involve systematically modifying the chemical structure and evaluating the impact on biological activity. For instance, research on thienopyrimidine-based inhibitors has shown that:

Substitutions at the 6-position of the thienopyrimidine core can significantly influence inhibitory potency against targets like Epidermal Growth Factor Receptor (EGFR). researchgate.net

The nature of the substituent at the 2-position can be critical for activity, with groups like a chloromethyl group serving as a handle for further derivatization. nih.gov

Lipophilicity of substitutions can play a key role, with more lipophilic groups at positions 5 and 6 sometimes leading to better activity compared to less lipophilic analogues. nih.gov

For certain targets, substitutions on the phenyl ring attached to the pyrimidine core are well-tolerated at the ortho position but lead to a drop in activity at the meta position, highlighting the importance of substitution patterns for selectivity. nih.gov

Through such iterative design and testing, compounds with IC₅₀ values in the nanomolar range have been developed, demonstrating the power of these optimization strategies. researchgate.net

Exploration of Novel Biological Targets and Mechanisms

The structural similarity of the thieno[2,3-d]pyrimidine scaffold to purine (B94841) has made it a versatile framework for targeting a wide range of biological molecules. nih.govnih.gov Initially explored for their anticancer properties, derivatives have shown efficacy against numerous targets. nih.govmdpi.com

Key biological targets identified for thieno[2,3-d]pyrimidine derivatives include:

Kinases: This is the most prominent class of targets. Derivatives have been developed as inhibitors of tyrosine kinases like VEGFR and EGFR, as well as lipid kinases like PI3K. nih.govnih.govmdpi.commdpi.com Dysregulation of these kinases is a hallmark of many cancers.

Dihydrofolate Reductase (DHFR): Some thienopyrimidine analogues have been designed as inhibitors of DHFR, an enzyme crucial for nucleotide synthesis, making it an attractive target for anticancer therapies. researchgate.net

Histone-Modifying Enzymes: More recently, thienopyrimidine derivatives have been investigated as inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase involved in epigenetic regulation and cancer development. rsc.org

Parasitic Enzymes: In the realm of anti-infective agents, thienopyrimidines have been shown to inhibit enzymes essential for parasite survival, such as falcipain-2 in Plasmodium falciparum, the parasite that causes malaria. nih.gov

The broad applicability of this scaffold suggests that many more biological targets and therapeutic applications are yet to be discovered.

Design of Next-Generation Thienopyrimidine-Based Therapeutic Agents

The future of drug design using the this compound framework lies in the application of modern medicinal chemistry strategies to create next-generation therapeutic agents with superior efficacy and safety profiles. researchgate.net

Key design strategies include:

Hybrid Pharmacophore Approach: This involves combining the thienopyrimidine core with pharmacophoric elements from other known active compounds or approved drugs to create hybrid molecules with potentially improved or dual activities. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule, such as a phenyl ring with a thiophene ring, can lead to novel chemical entities with altered properties, such as improved potency, selectivity, or metabolic stability. nih.gov

Deconstruction-Reconstruction: This innovative strategy involves chemically breaking down the pyrimidine ring of a complex molecule and then rebuilding it into a different heterocyclic system. This allows for the diversification of the core structure in ways that are difficult to achieve through traditional synthesis, opening up new avenues for SAR exploration. nih.gov

Structure-Based Drug Design: As the three-dimensional structures of more biological targets become available, computational methods like molecular docking can be used to design derivatives that fit precisely into the target's active site, leading to highly potent and selective inhibitors. nih.gov

By leveraging these advanced design principles and a deeper understanding of the SAR of the thienopyrimidine scaffold, researchers are poised to develop novel and more effective treatments for a wide range of diseases. researchgate.net

Q & A

Q. What are the common synthetic routes for 6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives?

The synthesis typically involves cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. For example:

  • Cyclization with aldehydes : Condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one yields substituted derivatives, followed by Boc protection to stabilize intermediates .
  • Thienopyrimidinone core modification : Reacting 2-amino-3-carbethoxythiophenes with cyanopyridines under HCl gas catalysis generates 2-(pyridyl)thieno[2,3-d]pyrimidin-4(3H)-ones in high yields .
  • Chlorination strategies : Direct chlorination of the pyrimidine ring using reagents like POCl₃ or PCl₃ is a key step for introducing the 6-chloro substituent .

Q. Which analytical techniques are most reliable for characterizing structural modifications in this scaffold?

  • Spectroscopy : IR and NMR are critical for confirming functional groups (e.g., NH stretches at 3200–3400 cm⁻¹ in IR) and substituent positions (e.g., aromatic proton shifts in ¹H NMR) .
  • Mass spectrometry : High-resolution MS validates molecular weights, especially for derivatives with complex substituents (e.g., 2-amino-6-[(4-methoxyphenylamino)methyl] derivatives) .
  • X-ray crystallography : Resolves regioselectivity challenges in substituted derivatives by confirming spatial arrangements .

Q. How can researchers ensure regioselectivity during substitution reactions on the thienopyrimidinone core?

  • Directing groups : Use electron-withdrawing groups (e.g., chloro at position 6) to guide electrophilic substitution to specific positions .
  • Solvent and catalyst optimization : For example, dry pyridine facilitates hydrazine substitution at the 2-position of 3-benzyl-2-sulphanyl derivatives .
  • Temperature control : Reactions at 80°C under solvent-free conditions with SuSA catalyst improve yields in cyclization steps .

Advanced Research Questions

Q. How can molecular hybridization strategies enhance the biological activity of this scaffold?

  • Targeted drug design : Hybridizing the thienopyrimidinone core with 1,3,4-oxadiazol moieties creates compounds that occupy multiple binding pockets in enzymes like VEGFR-2. The thienopyrimidinone interacts with the hinge region, while the oxadiazol spacer and hydrophobic tail target the DFG motif and allosteric pockets, respectively .
  • Example : Derivatives with 3,4,5-trimethoxyphenyl groups showed improved IC₅₀ values (≤1 µM) in kinase inhibition assays due to enhanced hydrophobic interactions .

Q. What methodologies are used to evaluate inhibitory effects on enzymes like mPGES-1 or dihydrofolate reductase (DHFR)?

  • Enzyme inhibition assays :
    • mPGES-1 : Cell-free assays using recombinant human mPGES-1, with PGE₂ quantification via LC-MS. Derivatives like pyrido[2,3-d]pyrimidin-4(3H)-ones showed IC₅₀ values <10 µM .
    • DHFR : Spectrophotometric monitoring of NADPH oxidation at 340 nm. Substituted 2-amino-6-(arylaminomethyl) derivatives exhibited Ki values ranging from 0.2–5.8 µM .
  • Cellular validation : Anti-proliferative activity in cancer cell lines (e.g., MCF-7) correlates with enzyme inhibition, requiring IC₅₀ ≤10 µM for lead candidates .

Q. How do computational docking studies inform the design of derivatives targeting specific proteins?

  • Molecular docking : Tools like AutoDock Vina predict binding poses. For VEGFR-2 inhibitors, the thienopyrimidinone core forms hydrogen bonds with Cys919, while hydrophobic tails align with Leu840 and Val848 .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns. Compounds with RMSD <2 Å and consistent hydrogen bonding are prioritized .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

  • Systematic substitution : Testing derivatives with varied substituents (e.g., 4-methoxy vs. 4-chloro phenyl groups) reveals trends. For example, electron-donating groups on aryl rings enhance DHFR inhibition (Ki = 0.2 µM for 4-methoxy vs. 2.1 µM for 4-chloro) .
  • Meta-analysis : Cross-referencing enzyme inhibition data (e.g., mPGES-1 IC₅₀) with anti-inflammatory activity in animal models identifies outliers caused by off-target effects .

Q. Key Data from Literature

Derivative StructureBiological TargetActivity (IC₅₀/Ki)Key SAR InsightReference
2-Amino-6-[(4-methoxyphenylamino)methyl]DHFRKi = 0.2 µMElectron-donating groups enhance binding
Thieno-oxadiazol hybridVEGFR-2IC₅₀ = 0.8 µMHydrophobic tail improves selectivity
Pyrido[2,3-d]pyrimidin-4(3H)-onemPGES-1IC₅₀ = 7.5 µMPlanar heterocycles favor active site entry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.